molecular formula C14H13N5O3 B12473841 N-(1H-benzotriazol-1-ylmethyl)-2-methoxy-4-nitroaniline

N-(1H-benzotriazol-1-ylmethyl)-2-methoxy-4-nitroaniline

Cat. No.: B12473841
M. Wt: 299.28 g/mol
InChI Key: PZIXDKKDVLMGKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1H-benzotriazol-1-ylmethyl)-2-methoxy-4-nitroaniline is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in various fields such as medicinal chemistry, material science, and industrial chemistry. This compound, in particular, is characterized by the presence of a benzotriazole moiety attached to a methoxy-nitroaniline structure, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzotriazol-1-ylmethyl)-2-methoxy-4-nitroaniline typically involves the reaction of 2-methoxy-4-nitroaniline with benzotriazole in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile. The reaction conditions may include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzotriazol-1-ylmethyl)-2-methoxy-4-nitroaniline can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The benzotriazole moiety can be replaced by other nucleophiles through substitution reactions.

    Substitution: The methoxy group can be substituted by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield N-(1H-benzotriazol-1-ylmethyl)-2-methoxy-4-aminoaniline, while substitution of the methoxy group can yield various substituted aniline derivatives.

Scientific Research Applications

N-(1H-benzotriazol-1-ylmethyl)-2-methoxy-4-nitroaniline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used as an intermediate in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1H-benzotriazol-1-ylmethyl)-2-methoxy-4-nitroaniline involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can interact with enzymes and receptors through hydrogen bonding and π-π stacking interactions, which can modulate their activity. The nitro and methoxy groups can also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-Benzotriazol-1-ylmethyl)benzamide
  • N-(1H-Benzotriazol-1-ylmethyl)formamide
  • N-(1H-Benzotriazol-1-ylmethyl)-N-methyl-1H-benzotriazole-1-methanamine

Uniqueness

N-(1H-benzotriazol-1-ylmethyl)-2-methoxy-4-nitroaniline is unique due to the presence of both methoxy and nitro groups on the aniline ring, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C14H13N5O3

Molecular Weight

299.28 g/mol

IUPAC Name

N-(benzotriazol-1-ylmethyl)-2-methoxy-4-nitroaniline

InChI

InChI=1S/C14H13N5O3/c1-22-14-8-10(19(20)21)6-7-12(14)15-9-18-13-5-3-2-4-11(13)16-17-18/h2-8,15H,9H2,1H3

InChI Key

PZIXDKKDVLMGKI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NCN2C3=CC=CC=C3N=N2

Origin of Product

United States

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